3-Chloro-1,2,4-triazine
Description
3-Chloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. The presence of a chlorine atom at the third position of the triazine ring makes this compound a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
3-chloro-1,2,4-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-5-1-2-6-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBBCLKBYLHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . Another method involves the cyclization of appropriate precursors, such as 3-R-5-chloro-1,2,4-triazoles, under thermal conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using cyanuric chloride as a starting material. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.
Cyclization: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Electrophilic Addition: Electrophiles such as halogens or acids under controlled conditions.
Cyclization: Thermal conditions or the presence of catalysts to facilitate ring closure.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Electrophilic Addition: Addition products with electrophiles attached to the triazine ring.
Cyclization: Complex heterocyclic compounds with fused ring systems.
Scientific Research Applications
3-Chloro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, commonly used in the production of herbicides.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with two methoxy groups and one chlorine atom, used in organic synthesis.
1,3,5-Triazine: The parent compound of the triazine family, used as a building block in various chemical syntheses.
Uniqueness of 3-Chloro-1,2,4-triazine
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of a chlorine atom at the third position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Chloro-1,2,4-triazine is a compound belonging to the class of 1,2,4-triazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and other pharmacological potentials based on recent research findings.
Overview of 1,2,4-Triazine Derivatives
1,2,4-Triazines are recognized for their broad spectrum of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The triazine ring structure is pivotal in drug design due to its ability to interact with various biological receptors.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from this compound were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most active compounds showed IC50 values below 100 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 37 | HeLa | 34 |
| 46 | MCF-7 | <100 |
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in treated cells. Morphological changes consistent with apoptosis were observed alongside increased caspase activity in the aforementioned cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in treating central nervous system disorders such as epilepsy and other psychiatric conditions:
- Anticonvulsant Activity : Research indicates that some triazine derivatives can function as effective anticonvulsants without the depressant effects associated with traditional treatments like phenobarbital .
Other Biological Activities
In addition to anticancer and neuroprotective effects, triazines exhibit:
- Anti-inflammatory Activity : Several studies highlight the anti-inflammatory properties of triazines, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Triazine derivatives have shown effectiveness against various microbial strains, indicating their utility in developing new antimicrobial agents.
Case Studies and Research Findings
A notable study explored the synthesis of novel this compound derivatives and their biological evaluation. The results indicated a strong correlation between structural modifications on the triazine ring and enhanced biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
